![molecular formula C17H10N2O3S2 B2587300 (Z)-3-(4-hydroxyphenyl)-5-(2-oxoindolin-3-ylidene)-2-thioxothiazolidin-4-one CAS No. 300817-93-0](/img/structure/B2587300.png)
(Z)-3-(4-hydroxyphenyl)-5-(2-oxoindolin-3-ylidene)-2-thioxothiazolidin-4-one
Overview
Description
(Z)-3-(4-hydroxyphenyl)-5-(2-oxoindolin-3-ylidene)-2-thioxothiazolidin-4-one, also known as HOTT, is a compound with potential applications in scientific research.
Scientific Research Applications
Synthesis and Biological Activities
- A novel synthesis approach for indoline-2,3-dione derivatives, including (Z)-3-(4-hydroxyphenyl)-5-(2-oxoindolin-3-ylidene)-2-thioxothiazolidin-4-one, was developed, exploring their biological activities post gamma irradiation, highlighting innovative pathways for creating such compounds with potential biological significance (Mansour et al., 2021).
- The anti-inflammatory potential of 4-thiazolidinone derivatives was investigated through a focused synthesis approach. This research contributes to the design of new non-steroidal anti-inflammatory drugs (NSAIDs) by exploiting the thiazolidinone core, identifying compounds with significant anti-exudative activity (Golota et al., 2015).
- Antimicrobial activities of various derivatives have been explored, revealing their effectiveness against a range of microbial strains. This highlights the compound's potential as a basis for developing new antimicrobial agents (Basavarajaiah & Mruthyunjayaswamy, 2010).
Therapeutic Applications and Molecular Studies
- The anticonvulsant potential and CNS depressant activities of thiazolidin-4-one derivatives were evaluated, demonstrating promising results in seizure models. This suggests their utility in developing new treatments for epilepsy and related conditions (Nikalje et al., 2015).
- Inhibitory effects on carbonic anhydrase and anticancer activities were examined, showing that certain derivatives could effectively inhibit tumor-associated isoforms of the enzyme, as well as demonstrating potent anti-proliferative activity against cancer cell lines (Eldehna et al., 2017).
Antitumor and Anti-Inflammatory Activities
- Studies on new derivatives for their antitumor and anti-inflammatory activities have identified compounds exceeding known drugs in efficacy, offering insights into potential new treatments for cancer and inflammation (Horishny et al., 2020).
Mechanism of Action
Target of Action
Compounds with indole and thiazole moieties, like “(Z)-3-(4-hydroxyphenyl)-5-(2-oxoindolin-3-ylidene)-2-thioxothiazolidin-4-one”, often interact with various enzymes and receptors in the body due to their aromatic nature and ability to form multiple types of chemical bonds .
Mode of Action
The interaction between the compound and its targets could involve the formation of covalent bonds, hydrogen bonds, or other types of intermolecular forces. This can lead to changes in the conformation or activity of the target proteins .
Biochemical Pathways
Depending on the specific targets of the compound, it could potentially affect a variety of biochemical pathways. For instance, many indole derivatives have been found to possess antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc .
properties
IUPAC Name |
3-[4-hydroxy-3-(4-hydroxyphenyl)-2-sulfanylidene-1,3-thiazol-5-yl]indol-2-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H10N2O3S2/c20-10-7-5-9(6-8-10)19-16(22)14(24-17(19)23)13-11-3-1-2-4-12(11)18-15(13)21/h1-8,20,22H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NCCRYVKVQSFBQQ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=O)N=C2C=C1)C3=C(N(C(=S)S3)C4=CC=C(C=C4)O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H10N2O3S2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701333764 | |
Record name | 3-[4-hydroxy-3-(4-hydroxyphenyl)-2-sulfanylidene-1,3-thiazol-5-yl]indol-2-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701333764 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
354.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
0.8 [ug/mL] (The mean of the results at pH 7.4) | |
Record name | SID26671537 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
(Z)-3-(4-hydroxyphenyl)-5-(2-oxoindolin-3-ylidene)-2-thioxothiazolidin-4-one | |
CAS RN |
300817-93-0 | |
Record name | 3-[4-hydroxy-3-(4-hydroxyphenyl)-2-sulfanylidene-1,3-thiazol-5-yl]indol-2-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701333764 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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